3-Cyclobutene-1,2-dione, 3,4-dichloro-
Overview
Description
The compound "3-Cyclobutene-1,2-dione, 3,4-dichloro-" is a key intermediate in the chemistry of cyclobutenes and their derivatives. It is a cyclobutenedione, which is a class of compounds characterized by a four-membered ring with two ketone groups. These compounds are of interest due to their reactivity and potential applications in the synthesis of various ring systems and other chemical entities[“].
Synthesis Analysis
The synthesis of substituted cyclobutenediones can be achieved through various methods. One approach involves the reaction of dimethyl-squarate to produce 3-ethenyl-4-methoxycyclobutene-1,2-dione, which can undergo facile 1,6-addition of nucleophiles to the 3-alkenyl group, serving as a versatile starting material for a variety of substituted cyclobutenediones[“]. Another optimized method for synthesizing 1,2-dichlorocyclobuten-3,4-dione involves the dimethylformamide catalyzed reaction of squaric acid and oxalyl chloride, which yields the product nearly quantitatively and can be easily purified[“].
Molecular Structure Analysis
The molecular structure and conformations of cyclobutenedione derivatives have been studied using various techniques. For instance, the structure of 1,2-dimethoxycyclobutene-3,4-dione was investigated by gas-phase electron diffraction, revealing the existence of two forms with different symmetries and conformations. Quantum mechanical calculations complement these findings, providing insights into the effects of conjugation and hybridization on the molecule's geometry[“].
Chemical Reactions Analysis
Cyclobutenediones exhibit a range of chemical reactivities. They can participate in Diels-Alder reactions, cycloadditions, and other transformations that lead to the synthesis of complex polycyclic structures[“]. For example, the reaction of cyclobutene-1,2-dione with 2-lithio-1,3-dithiane yields a hydroxycyclobutenone, which can be further converted into bicyclic hetero compounds under strong acid conditions[“]. Additionally, cyclobutenediones can be used to synthesize photochromic dihetarylethenes, demonstrating their utility in creating functional materials[“].
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutenediones are influenced by their molecular structure. For example, the infrared spectra of 3,4-dihydroxy-3-cyclobutene-1,2-dione (squaric acid) isolated in low-temperature matrices have been studied, revealing the preferred C2v symmetry of the molecule in these conditions, which differs from its crystalline structure. Theoretical calculations support these experimental findings and provide a deeper understanding of the compound's properties[“].
Scientific research applications
Synthesis and Precursors
3-Cyclobutene-1,2-dione, 3,4-dichloro- has been utilized in the synthesis of novel cyclobutenodehydro(n)annulenes, serving as precursors in organic approaches to cyclocarbons like C_18, C_24, and C_30 (Rubin, Knobler, & Diederich, 1990). Additionally, it is a key intermediate in cyclobutene and derivative chemistry, optimized through the reaction of squaric acid and oxalyl chloride (Lunelli, 2007).
Reactivity and Synthesis Pathways
3-Cyclobutene-1,2-dione derivatives have been synthesized in various forms. For instance, cycloaddition of 2,3-dihydro-1,4-dioxin leads to semisquaric acid, another derivative (Fétizon & Hanna, 1990). The 3-Cyclobutene-1,2-Dione group has also been used as a template for bioisostere construction in NMDA antagonists, demonstrating its versatility in medicinal chemistry (Kinney, 1996).
Chemical Properties and Studies
Studies on 3-Cyclobutene-1,2-dione have delved into its properties and reactivity. For instance, the detection and characterization of a reversible solid-solid phase transition in one of its derivatives highlights the complexity of its structural behavior (Destro, 1997). Theoretical and spectroscopic studies have further examined its properties, comparing it to other related compounds (Cerioni et al., 1996).
Molecular and Crystal Structure Analysis
The molecular and crystal structure of 3,4-dihydroxy-3-cyclobutene-1,2-dione, a related compound, has been determined using neutron diffraction techniques, providing insights into the behavior of these compounds at different temperatures (Hollander, Semmingsen, & Koetzle, 1977).
properties
IUPAC Name |
3,4-dichlorocyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2O2/c5-1-2(6)4(8)3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOQOOQUBDERIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183114 | |
Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutene-1,2-dione, 3,4-dichloro- | |
CAS RN |
2892-63-9 | |
Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichlorocyclobut-3-ene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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